
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate
Vue d'ensemble
Description
“Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” is a chemical compound. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . It’s also used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves heating to reflux for several hours .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift is displayed in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .Chemical Reactions Analysis
“this compound” may undergo various chemical reactions. For example, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Applications De Recherche Scientifique
Inhibitor of Gene Expression
- Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate analogs, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, have been studied for their ability to inhibit AP-1 and NF-κB mediated gene expression in Jurkat T cells, indicating potential applications in regulating transcriptional activation (Palanki et al., 2002).
Crystal Structure Analysis
- Research on pyrimidine derivatives, including 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, has focused on their crystal and molecular structures, providing insights into the polarization of electronic structures and hydrogen bonding patterns, which are crucial for understanding the chemical behavior and reactivity of these compounds (Trilleras et al., 2009).
Intermediate in Drug Synthesis
- This compound and its derivatives have been explored as intermediates in the synthesis of various compounds. For instance, 2,4-dichloro-5-methoxy-pyrimidine, a related compound, serves as a new intermediate for pyrimidine-based drugs, highlighting the significance of these compounds in pharmaceutical development (Liu Guo-ji, 2009).
Synthesis of Complex Organic Compounds
- The synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids involves the use of pyrimidine derivatives like 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. Such reactions demonstrate the utility of this compound derivatives in creating complex organic molecules with potential fungicidal properties (Тумкявичюс et al., 2013).
Exploration of Vibrational Spectra
- Studies on the vibrational spectra of pyrimidine derivatives, including 2- and 4-amino/methylamino dichloro 5-methylthio pyrimidines, have been conducted. These studies provide valuable information on ring vibrations and amino group vibrations, which are important for understanding the physical and chemical properties of these compounds (Gauther & Lebas, 1980).
Mécanisme D'action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that similar targets may be involved for Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that this compound may affect similar pathways.
Result of Action
The molecular results of related compounds have shown promising neuroprotective and anti-inflammatory properties . They exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound may have similar effects.
Orientations Futures
The future directions in the study of “Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” and similar compounds could involve further exploration of their potential applications in various fields such as pharmaceuticals, especially considering their promising neuroprotective and anti-inflammatory properties .
Analyse Biochimique
Biochemical Properties
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or modifying their activity . The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, influencing their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it has been observed to affect cell viability and proliferation in various cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . The compound can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce catalytic efficiency . It also influences gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . Higher doses can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in pyrimidine metabolism, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of pyrimidine derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can modulate its interactions with biomolecules and influence cellular processes .
Propriétés
IUPAC Name |
methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-10-5-3(8)4(6(13)14-2)11-7(9)12-5/h1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVWLVPPFQRKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)


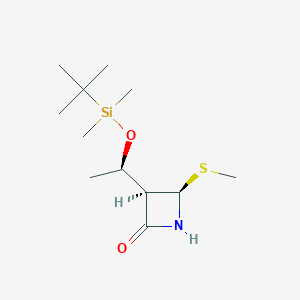
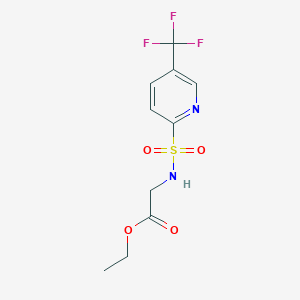
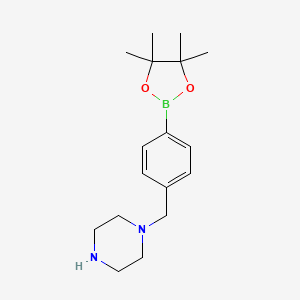

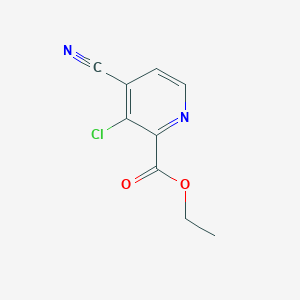
![(4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone](/img/structure/B1404727.png)
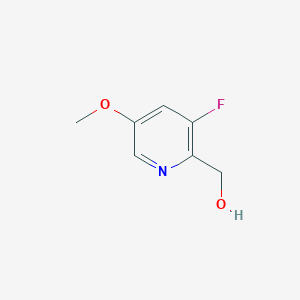
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide](/img/structure/B1404730.png)
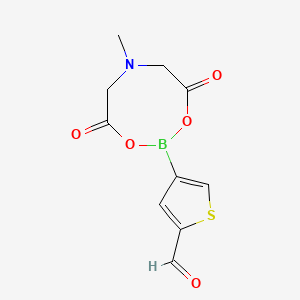
![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)
![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)
